トリプトリン

概要

説明

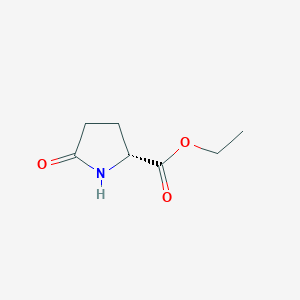

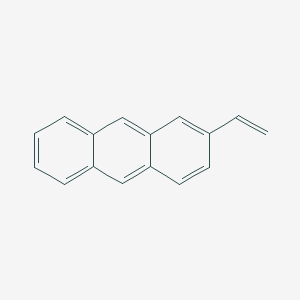

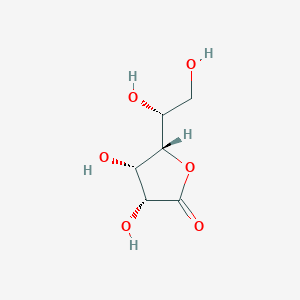

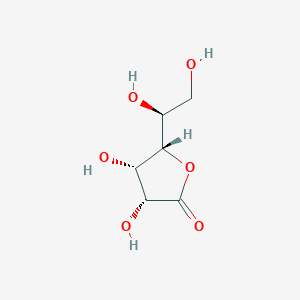

トリプトリンは、テトラヒドロ-β-カルボリンおよびテトラヒドロノルハルマンとしても知られており、β-カルボリンの天然有機誘導体です。これは、トリプタミンと化学的に関連するアルカロイドです。 トリプトリンとその誘導体は、さまざまな薬理学的特性を持ち、総称してトリプトリンと呼ばれています .

科学的研究の応用

Tryptoline has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its role in biological processes and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, including neuroprotection and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

トリプトリンは、主にモノアミンオキシダーゼA型(MAO-A)の阻害によって効果を発揮します。これは、セロトニンやエピネフリンなどのモノアミン神経伝達物質の分解を阻害する競合的選択的阻害剤として作用します。 この阻害は、脳内のこれらの神経伝達物質のレベルの上昇につながり、薬理学的効果に貢献しています .

類似化合物:

ハルマン: MAO-A阻害作用が類似した、別のβ-カルボリンアルカロイドです。

ノルハルマン: トリプトリンと化学的に関連しており、同様の薬理学的活性を共有しています。

テトラヒドロノルハルマン: トリプトリンの誘導体で、類似の生物学的効果を持っています.

トリプトリンの独自性: トリプトリンは、特定の構造的特徴と、さまざまな化学反応によって多様な誘導体を形成できるという点でユニークです。 MAO-Aの選択的阻害とセロトニンやエピネフリンの強力な再取り込み阻害は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) . They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .

Cellular Effects

The effects of Tryptoline on cells are primarily due to its inhibitory action on MAO-A and its role as a reuptake inhibitor of serotonin and epinephrine . This can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tryptoline exerts its effects at the molecular level through binding interactions with the enzyme MAO-A, leading to its inhibition . It also inhibits the reuptake of serotonin and epinephrine, thereby increasing their levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

Its inhibitory effects on MAO-A and its role as a reuptake inhibitor suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is likely that its effects would vary with dosage .

Metabolic Pathways

Tryptoline is involved in the metabolic pathways related to the metabolism of serotonin and epinephrine, due to its role as a reuptake inhibitor . It may also interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins involved in the uptake and distribution of serotonin and epinephrine .

Subcellular Localization

Given its biochemical properties, it is likely that it is localized to areas of the cell involved in the metabolism and signaling of serotonin and epinephrine .

準備方法

合成ルートと反応条件: トリプトリンは、ピクテ・シュペンラー反応によって合成できます。この反応は、酸触媒の存在下でトリプタミンをアルデヒドまたはケトンと縮合させることからなります。 この反応は通常、水性媒体で行われるため、環境にやさしい方法です . 反応条件は、しばしばl-酒石酸を天然触媒として用い、結晶性トリプトリンの形成を促進します .

工業的生産方法: トリプトリンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。ピクテ・シュペンラー反応は、より高い収率と純度のために最適化されています。 グリーンケミストリーの原則、例えば水性溶媒や天然触媒の使用が強調され、環境への影響を最小限に抑えています .

化学反応の分析

反応の種類: トリプトリンは、次のようなさまざまな化学反応を起こします。

酸化: トリプトリンは、酸化されて対応するキノリン誘導体を形成することができます。

還元: 還元反応は、トリプトリンをより飽和した誘導体に変換することができます。

置換: 求電子置換反応は、さまざまな官能基をトリプトリン構造に導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの求電子試薬が酸性条件下で使用されます。

主な生成物:

酸化: キノリン誘導体。

還元: 飽和テトラヒドロ-β-カルボリン誘導体。

4. 科学研究における用途

トリプトリンは、科学研究においてさまざまな用途があります。具体的には、以下のような用途があります。

化学: 複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されています。

生物学: 生物学的プロセスにおける役割と生体分子との相互作用について研究されています。

医学: 神経保護作用や抗がん作用などの潜在的な治療効果について研究されています.

産業: 医薬品や農薬の開発に利用されています.

類似化合物との比較

Harmane: Another beta-carboline alkaloid with similar MAO-A inhibitory properties.

Norharmane: Chemically related to tryptoline and shares similar pharmacological activities.

Tetrahydronorharmane: A derivative of tryptoline with comparable biological effects.

Uniqueness of Tryptoline: Tryptoline is unique due to its specific structural features and the ability to form diverse derivatives through various chemical reactions. Its selective inhibition of MAO-A and potent reuptake inhibition of serotonin and epinephrine distinguish it from other similar compounds .

特性

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTOTSJVQRFXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58911-02-7 (mono-hydrochloride) | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10167835 | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,3,4-Tetrahydro-beta-carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16502-01-5 | |

| Record name | Tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16502-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016502015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65027TMI0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tryptoline exert its effects on the nervous system?

A1: Tryptoline primarily acts as a competitive inhibitor of serotonin (5-hydroxytryptamine, 5-HT) uptake in the brain. [, ] This means it competes with serotonin for binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft. This increase in serotonin can lead to a variety of downstream effects, depending on the specific brain region and receptor subtypes involved.

Q2: What is the molecular formula and weight of Tryptoline?

A2: The molecular formula of Tryptoline is C11H12N2, and its molecular weight is 172.23 g/mol.

Q3: Is there any spectroscopic data available for Tryptoline?

A5: Yes, spectroscopic data including mass spectrometry, ¹H-NMR, and ¹³C-NMR have been used to characterize Tryptoline and its derivatives. [, , , , , ] These techniques provide valuable information about the compound's structure and purity.

Q4: What are some notable applications of Tryptoline in organic synthesis?

A4: Tryptoline finds use in synthesizing various biologically active compounds, including:

- Tetrahydroisoquinoline alkaloids: Utilizing biocompatible Pictet-Spengler reactions, researchers have successfully synthesized tetrahydroisoquinoline alkaloids by interfacing chemo-catalysis with biocatalyzed alcohol oxidation in a one-pot process. []

- Tryptoline-3-carboxylic acid derivatives: These derivatives, synthesized from Tryptoline, demonstrate potential as antidiabetic agents. []

Q5: Have computational methods been employed in Tryptoline research?

A9: Yes, computational techniques such as molecular docking and molecular dynamics simulations have been used to investigate the interactions of Tryptoline derivatives with therapeutic targets like amyloid-β42 peptide, relevant to Alzheimer's disease. []

Q6: How have QSAR studies contributed to understanding Tryptoline's activity?

A10: QSAR studies on Tryptoline derivatives have explored their potential as monoamine oxidase (MAO) inhibitors for anxiety treatment. [] These studies correlate structural features with biological activity, guiding the design of more potent and selective compounds.

Q7: How do structural modifications of Tryptoline affect its biological activity?

A7: Several studies demonstrate the impact of structural modifications on Tryptoline's activity:

- Substitution at position 6: Introducing a hydroxyl group at position 6, as in 6-hydroxy-tetrahydro-β-carboline (5-hydroxytryptoline), significantly enhances the inhibition of serotonin uptake compared to the unsubstituted Tryptoline. [, ]

- N-methylation: N-methylation of Tryptoline to form 1-methyltryptoline generally reduces its potency as a serotonin uptake inhibitor. [, ]

Q8: How does the structure of Tryptoline contribute to its selectivity for the serotonin transporter?

A12: While the exact mechanisms behind Tryptoline's selectivity remain under investigation, research suggests that the indole ring plays a crucial role. [] This ring structure is believed to participate in π-π interactions with aromatic residues within the serotonin transporter binding site, contributing to its affinity and selectivity.

Q9: What are the challenges in formulating Tryptoline for therapeutic use?

A9: The provided research doesn't offer specific information on formulating Tryptoline for therapeutic applications.

Q10: What are the SHE regulations surrounding Tryptoline?

A10: The provided research focuses on the fundamental scientific aspects of Tryptoline and doesn't delve into SHE regulations.

Q11: What in vitro models have been used to study Tryptoline's activity?

A16: Researchers have employed rat brain synaptosomes and homogenates to study the inhibitory effects of Tryptoline on serotonin, dopamine, and norepinephrine uptake. [, , ]

Q12: Is there evidence of resistance mechanisms developing against Tryptoline?

A12: Information on resistance mechanisms related to Tryptoline is not found in the provided research.

Q13: What is the safety profile of Tryptoline?

A13: Detailed toxicity data specifically for Tryptoline is limited in the provided research.

Q14: What are some key historical milestones in Tryptoline research?

A33: * Discovery of endogenous formation: The identification of Tryptoline formation from tryptamine in the presence of 5-methyltetrahydrofolic acid by human brain enzymes marked a significant finding. [, ]* Recognition as a potential mediator of alcohol's effects: Studies highlighting Tryptoline's ability to inhibit serotonin uptake, coupled with its potential formation following alcohol consumption, sparked interest in its role in alcohol's effects on the brain. [, ]* Exploration of synthetic derivatives: The synthesis and evaluation of various Tryptoline derivatives for their therapeutic potential, including antidiabetic, anticancer, and neuroprotective activities, represents a crucial area of research. [, , , , , , ]

Q15: How has cross-disciplinary research advanced our understanding of Tryptoline?

A15: The study of Tryptoline exemplifies the power of interdisciplinary research, integrating:

- Biochemistry: Understanding its biosynthesis, metabolism, and interactions with enzymes like monoamine oxidase. [, , ]

- Pharmacology: Characterizing its effects on neurotransmitter systems, particularly its role as a serotonin uptake inhibitor. [, , ]

- Medicinal chemistry: Designing and synthesizing Tryptoline derivatives with improved potency, selectivity, and pharmacological properties for therapeutic applications. [, , , , , , ]

- Computational chemistry: Utilizing molecular modeling and QSAR studies to predict the activity and optimize the design of novel Tryptoline-based compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)